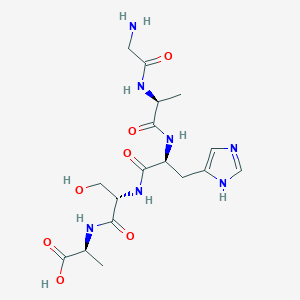
Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine is a pentapeptide composed of the amino acids glycine, alanine, histidine, serine, and alanine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.
Deprotection of the amino group: of the anchored amino acid to allow for the next coupling reaction.
Repetition of the coupling and deprotection steps: until the desired peptide sequence is achieved.
Cleavage of the peptide from the resin: using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and throughput. Additionally, large-scale production may involve solution-phase synthesis for certain steps to reduce costs and improve yields.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) or iodine (I₂) for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.
Substitution reagents: Various alkylating agents or acylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can yield 2-oxo-histidine, while reduction of disulfide bonds results in free thiol groups.
Aplicaciones Científicas De Investigación
Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine has several scientific research applications:
Chemistry: Used as a model peptide to study peptide bond formation, stability, and interactions with other molecules.
Biology: Investigated for its role in cellular processes and potential as a bioactive peptide.
Medicine: Explored for its therapeutic potential in wound healing, anti-inflammatory effects, and as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine involves its interaction with specific molecular targets and pathways. For instance, peptides can bind to receptors on cell surfaces, triggering signaling cascades that lead to various biological effects. The exact mechanism depends on the peptide’s structure and the context in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide known for its role in wound healing and anti-inflammatory effects.
Glycyl-L-alanyl-L-histidyl-L-seryl-L-lysine: A pentapeptide similar to Glycyl-L-alanyl-L-histidyl-L-seryl-L-alanine but with an additional lysine residue.
Uniqueness
This compound is unique due to its specific sequence and the presence of both histidine and serine residues, which can confer distinct biological activities and interactions compared to other peptides.
Propiedades
Número CAS |
629658-19-1 |
|---|---|
Fórmula molecular |
C17H27N7O7 |
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H27N7O7/c1-8(21-13(26)4-18)14(27)23-11(3-10-5-19-7-20-10)15(28)24-12(6-25)16(29)22-9(2)17(30)31/h5,7-9,11-12,25H,3-4,6,18H2,1-2H3,(H,19,20)(H,21,26)(H,22,29)(H,23,27)(H,24,28)(H,30,31)/t8-,9-,11-,12-/m0/s1 |
Clave InChI |
BQUKMVLVSJPCPJ-QSFUFRPTSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
SMILES canónico |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


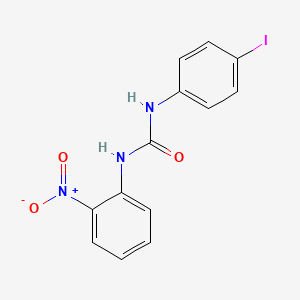
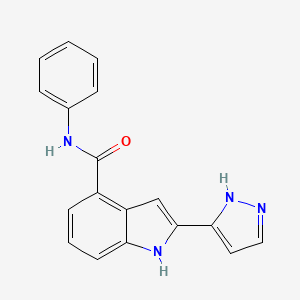
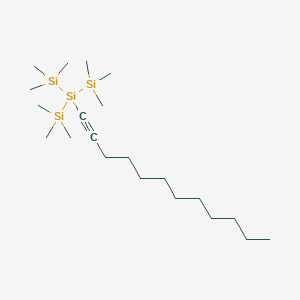
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14214856.png)

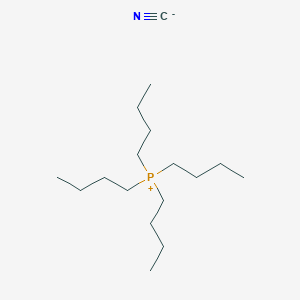

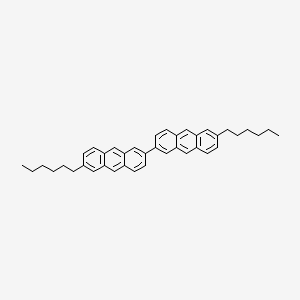
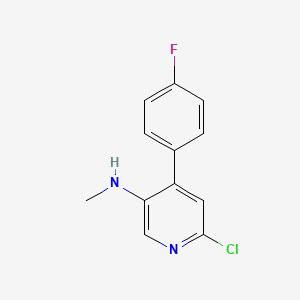
![4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14214895.png)
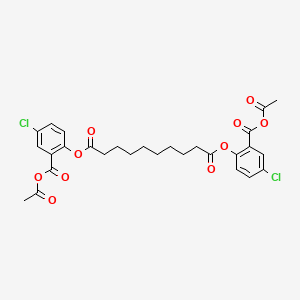

![[(Cholestan-3-yl)oxy]methanol](/img/structure/B14214910.png)
![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14214919.png)
